1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine
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Overview
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine typically involves multiple steps. One common approach is the palladium-catalyzed borylation of alkenes or alkynes using bis(pinacolato)diboron or pinacolborane . This method allows for the introduction of the dioxaborolane group onto the organic framework. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The dioxaborolane moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group and the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, reduced piperidine derivatives, and substituted trifluoromethyl compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog used in similar chemical reactions.
Pinacolborane: Another boron-containing compound with applications in organic synthesis.
Bis(pinacolato)diboron: A widely used reagent in borylation reactions.
Uniqueness
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine is unique due to the combination of the dioxaborolane and trifluoromethyl groups on a piperidine scaffold. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BF3NO2/c1-13(2)14(3,4)22-16(21-13)8-5-9-20-10-6-12(7-11-20)15(17,18)19/h5,8,12H,6-7,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHWMNZNCOZQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCN2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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